molecular formula C9H12N2O3 B13488953 Ethyl 5-cyclobutyl-1,2,4-oxadiazole-3-carboxylate

Ethyl 5-cyclobutyl-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B13488953
M. Wt: 196.20 g/mol
InChI Key: CMUDVIIYXRDURD-UHFFFAOYSA-N
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Description

Ethyl 5-cyclobutyl-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound featuring a five-membered ring containing oxygen and nitrogen atoms. This compound is part of the oxadiazole family, known for its diverse applications in medicinal chemistry and material science due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-cyclobutyl-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of acylhydrazines with carboxylic acid derivatives. One common method includes the reaction of ethyl cyanoacetate with cyclobutanecarboxylic acid hydrazide under acidic conditions, followed by cyclization with phosphorus oxychloride .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar cyclization reactions, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the formation of the desired oxadiazole ring structure .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-cyclobutyl-1,2,4-oxadiazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted oxadiazoles, hydrazine derivatives, and other functionalized compounds .

Scientific Research Applications

Ethyl 5-cyclobutyl-1,2,4-oxadiazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-cyclobutyl-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with microbial cell wall synthesis and protein function .

Comparison with Similar Compounds

  • Ethyl 3-cyclobutyl-1,2,4-oxadiazole-5-carboxylate
  • Ethyl 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylate
  • Ethyl 5-p-tolyl-1,3,4-oxadiazole-2-carboxylate

Comparison: Ethyl 5-cyclobutyl-1,2,4-oxadiazole-3-carboxylate is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties. This makes it more effective in certain biological applications compared to its analogs .

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

ethyl 5-cyclobutyl-1,2,4-oxadiazole-3-carboxylate

InChI

InChI=1S/C9H12N2O3/c1-2-13-9(12)7-10-8(14-11-7)6-4-3-5-6/h6H,2-5H2,1H3

InChI Key

CMUDVIIYXRDURD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=N1)C2CCC2

Origin of Product

United States

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